N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide
Description
N-([2,2'-Bifuran]-5-ylmethyl)ethanesulfonamide is a sulfonamide derivative characterized by a bifuran core (two interconnected furan rings) substituted at the 5-position with a methyl group linked to an ethanesulfonamide moiety. Its synthesis involves gold(I)-catalyzed reactions of furan-ynes with N-oxides, yielding a yellow solid with a melting point of 84–86°C and a molecular formula of C₃₀H₂₈N₂O₃S₂ (calculated molecular weight: 552.7 g/mol) . The compound’s structural uniqueness lies in the bifuran scaffold, which may confer distinct electronic and steric properties compared to simpler furan or phenyl-based sulfonamides.
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-2-17(13,14)12-8-9-5-6-11(16-9)10-4-3-7-15-10/h3-7,12H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVCXOBIWNEPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=CC=C(O1)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with ethanesulfonamide under specific conditions. The reaction is often carried out in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times. This method utilizes microwave radiation to accelerate the reaction between 2,2’-bifuran-5-carboxaldehyde and ethanesulfonamide, resulting in efficient production of the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furan derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The ethanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Furan derivatives.
Reduction: Amine derivatives.
Substitution: Substituted ethanesulfonamide derivatives.
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Materials Science: The compound’s unique structural properties make it suitable for use in the synthesis of advanced materials.
Biological Studies: It is employed in studies investigating the interaction of bifuran-containing compounds with biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)ethanesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The ethanesulfonamide group may enhance the compound’s solubility and facilitate its transport within biological systems .
Comparison with Similar Compounds
Comparison with Similar Sulfonamide Compounds
Structural Analogues with Furan/Bifuran Moieties
N-Methyl-furan-2-sulfonamides (e.g., 4a-4m)
- Structure : These derivatives feature a single furan ring substituted with sulfonamide groups and phenyl/keto moieties (e.g., 5-bromofuran-2-sulfonyl chloride intermediates) .
- Synthesis : Prepared via chlorosulfonic acid-mediated sulfonation of bromofuran, followed by substitution reactions .
- Key Differences: Lack the bifuran system and ethanesulfonamide chain, resulting in lower molecular weights (~300–400 g/mol).
Bifuran Dicarboximide Derivatives (e.g., BFI-OD)
- Structure : Contains a bifuran core but replaces the sulfonamide with a dicarboximide group and alkyl chains (e.g., N-(2-octyldodecyl)-2,2'-bifuran-3,3'-dicarboximide) .
- Applications : Used in materials science for optoelectronic properties, contrasting with the pharmacological focus of sulfonamides .
Ethanesulfonamides with Heterocyclic/Aromatic Substituents
Patent Derivatives (e.g., EP 2022/06 Compounds)
- Structure : Complex ethanesulfonamides with piperidinyl, triazolyl, or pyrrolo-triazolo-pyrazinyl groups (e.g., 2-(4,4-difluoropiperidin-1-yl)-N-cyclopentyl-ethanesulfonamide) .
- Key Differences : Larger molecular weights (>500 g/mol) and enhanced steric complexity due to polycyclic systems. These are likely designed for targeted therapeutics, though specific biological data are undisclosed .
N-Substituted Benzenesulfonamides (e.g., N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide)
Comparative Data Table
Research Findings and Insights
- Synthetic Accessibility : The target compound’s gold-catalyzed synthesis offers regioselectivity advantages over traditional sulfonation routes (e.g., chlorosulfonic acid in ).
- Structural Advantages : The bifuran system may enhance π-π stacking interactions in biological targets compared to single-ring analogues, though this requires validation.
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)ethanesulfonamide is an organic compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
This compound consists of a bifuran moiety linked to an ethanesulfonamide group. The molecular formula is , with a molecular weight of approximately 255.29 g/mol. The presence of the bifuran structure enhances the compound's reactivity and interaction with biological targets compared to simpler analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bifuran moiety can modulate the activity of various biological targets, potentially leading to inhibitory effects on certain pathways. The ethanesulfonamide group enhances solubility and facilitates transport within biological systems, which is crucial for its bioavailability and efficacy in therapeutic applications.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which could be beneficial in treating conditions characterized by chronic inflammation.
- Cytotoxicity : In vitro studies have indicated that this compound may induce cytotoxic effects in certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Studies
- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a significant reduction in bacterial growth at specific concentrations, demonstrating its potential as an antimicrobial agent.
- Cytotoxicity Assays : In a series of assays conducted on human cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited dose-dependent cytotoxicity. The compound was found to induce apoptosis through activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
- Inflammation Model : In vivo studies using murine models of inflammation demonstrated that administration of the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the unique properties and advantages of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethanesulfonamide | Simple sulfonamide | Limited biological activity |
| N-(2-Furylmethyl)ethanesulfonamide | Single furan ring | Moderate antimicrobial activity |
| This compound | Bifuran structure | Enhanced cytotoxicity and anti-inflammatory effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
